6-bromo-3-methylquinoxalin-2(1H)-one
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Overview
Description
6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one typically involves the bromination of 3-methylquinoxalin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Solvents like ethanol or dimethylformamide (DMF) are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 6-amino derivative of the original compound.
Scientific Research Applications
6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxalin-2-one: The parent compound without the bromine substitution.
6-Chloro-3-methyl-1,2-dihydroquinoxalin-2-one: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-3-methyl-1,2-dihydroquinoxalin-2-one: A fluorinated analog.
Uniqueness
6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
6-bromo-3-methyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJBVBBXZSTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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